- Preparation of cyclopropylpyridinylbenzyloxyphenylethylphosphonate derivatives and analogs for use as GPR40 agonists, World Intellectual Property Organization, , ,
Cas no 960298-00-4 (2-(Benzyloxy)-4-bromopyridine)
2-(Benzyloxy)-4-bromopyridine structure
Product Name:2-(Benzyloxy)-4-bromopyridine
Número CAS:960298-00-4
MF:C12H10BrNO
Megavatios:264.1179022789
MDL:MFCD13190654
CID:1015885
Update Time:2025-11-02
2-(Benzyloxy)-4-bromopyridine Propiedades químicas y físicas
Nombre e identificación
-
- 2-(Benzyloxy)-4-bromopyridine
- (Benzyloxy)-4-bromopyridine
- 4-bromo-2-phenylmethoxypyridine
- 2-benzyloxy-4-bromo-pyridine
- ZBTZIRNIUHLSSJ-UHFFFAOYSA-N
- 4-bromanyl-2-phenylmethoxy-pyridine
- FCH1730822
- Pyridine, 4-bromo-2-(phenylmethoxy)-
- AX8229813
- AB0049953
- V9866
- ST24021834
- A845534
- 4-Bromo-2-(phenylmethoxy)pyridine (ACI)
- 4-Bromo-2-benzyloxypyridine
-
- MDL: MFCD13190654
- Renchi: 1S/C12H10BrNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
- Clave inchi: ZBTZIRNIUHLSSJ-UHFFFAOYSA-N
- Sonrisas: BrC1C=CN=C(C=1)OCC1C=CC=CC=1
Atributos calculados
- Calidad precisa: 262.99500
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 183
- Superficie del Polo topológico: 22.1
Propiedades experimentales
- PSA: 22.12000
- Logp: 3.42310
2-(Benzyloxy)-4-bromopyridine Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Benzyloxy)-4-bromopyridine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE900-50mg |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95+% | 50mg |
101.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE900-1g |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95+% | 1g |
2344CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE900-250mg |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95+% | 250mg |
889CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | TBW205-10g |
4-bromo-2-phenylmethoxypyridine |
960298-00-4 | 95% | 10g |
$1050 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B846812-250mg |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95% | 250mg |
782.10 | 2021-05-17 | |
| Matrix Scientific | 121228-5g |
2-(Benzyloxy)-4-bromopyridine, 96% |
960298-00-4 | 96% | 5g |
$935.00 | 2023-09-07 | |
| Fluorochem | 212385-250mg |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95% | 250mg |
£72.00 | 2022-02-28 | |
| Fluorochem | 212385-1g |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95% | 1g |
£177.00 | 2022-02-28 | |
| Fluorochem | 212385-5g |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95% | 5g |
£527.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE900-200mg |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95+% | 200mg |
234.0CNY | 2021-08-04 |
2-(Benzyloxy)-4-bromopyridine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C; 3 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 50 °C
Referencia
- Preparation of phenylethynylphenylalkylacetamide derivatives and analogs for use as acetyl-CoA carboxylase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Silver carbonate Solvents: Benzene ; 24 h, 50 °C; 16 h, rt
Referencia
- Preparation of biaryls, arylheteroaryls, heteroaryls, biarylacetylenes and related compounds end-capped with amino acid or peptide derivatives as antiviral agents, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Dibenzo-18-crown-6 Solvents: Toluene ; 3 h, reflux; reflux → rt
Referencia
- Preparation of 3,4-substituted piperidine derivatives as renin inhibitors for treatment of cardiovascular events and renal insufficiency, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , Polyoxyethylene sorbitan monolaurate Solvents: Water ; 3 h, rt
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Referencia
- Mild and Regioselective N-Alkylation of 2-Pyridones in Water, Organic Letters, 2015, 17(14), 3382-3385
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; 15 min, rt
1.2 Solvents: Acetonitrile ; 16 h, rt
1.2 Solvents: Acetonitrile ; 16 h, rt
Referencia
- Concise Entries to 4-Halo-2-pyridones and 3-Bromo-4-halo-2-pyridones, Synlett, 2016, 27(1), 67-69
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 20 min, 0 °C; 60 min, 0 °C; 0 °C → rt; 30 min, rt
Referencia
- Preparation of 5H-pyrrolo[3,4-b]pyrazin-7-amine derivatives as β-secretase inhibitors and useful in the treatment of Aβ-related diseases, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C; 3 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Gpr40 agonists, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 4 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; overnight, 25 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; overnight, 25 °C
Referencia
- Preparation of thieno[3,2-c]pyridin-4(5H)-ones useful as BET inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; cooled; 10 min, rt
1.2 Solvents: Tetrahydrofuran ; 3 h, reflux
1.2 Solvents: Tetrahydrofuran ; 3 h, reflux
Referencia
- Preparation of biaryls as pesticides, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium hydroxide , Dibenzo-18-crown-6 Solvents: Toluene ; 3 h, reflux
Referencia
- 3,4-Substituted piperidines as renin inhibitors and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Silver carbonate Solvents: Benzene ; rt → 55 °C; overnight, 55 °C
Referencia
- Preparation of piperidinyl-based renin inhibitors for treating cardiovascular events and renal insufficiency, World Intellectual Property Organization, , ,
2-(Benzyloxy)-4-bromopyridine Raw materials
- 4-Bromo-2-hydroxypyridine
- 4-Bromo-2-fluoropyridine
- 4-Bromo-2-chloropyridine
- Benzyl alcohol
- 2-(Benzyloxy)pyridin-4-amine
2-(Benzyloxy)-4-bromopyridine Preparation Products
2-(Benzyloxy)-4-bromopyridine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:960298-00-4)2-(Benzyloxy)-4-bromopyridine
Número de pedido:A845534
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:06
Precio ($):1494.0
Correo electrónico:sales@amadischem.com
2-(Benzyloxy)-4-bromopyridine Literatura relevante
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
960298-00-4 (2-(Benzyloxy)-4-bromopyridine) Productos relacionados
- 57883-26-8(4-Bromo-2-ethoxypyridine)
- 92028-39-2(2-(Benzyloxy)-5-methylpyridine)
- 52200-49-4(2-(benzyloxy)-3-bromopyridine)
- 663955-79-1(5-Bromo-2-(4-methoxybenzyloxy)pyridine)
- 16727-47-2(2,6-dibenzyloxy-3-bromo-pyridine)
- 16727-46-1(2,6-Bis(benzyloxy)pyridine)
- 1240620-32-9(4-Bromo-2-((4-methoxybenzyl)oxy)pyridine)
- 83664-33-9(2-(Benzyloxy)-5-bromopyridine)
- 40864-08-2(2-(Benzyloxy)pyridine)
- 130284-00-3(2-(Benzyloxy)-3,5-dibromopyridine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:960298-00-4)2-(Benzyloxy)-4-bromopyridine
Pureza:99%
Cantidad:5g
Precio ($):1494.0